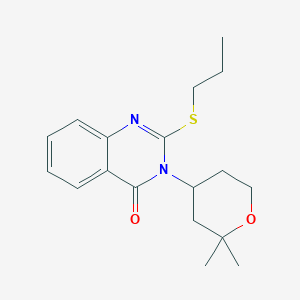
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone, also known as DT-PQ, is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications.
Mechanism of Action
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth. It also induces apoptosis, or programmed cell death, in cancer cells. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to modulate the expression of various genes involved in cell proliferation and survival, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in various cell types. It also inhibits the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has demonstrated potent anti-inflammatory and anti-tumor effects in vitro and in vivo. However, there are also limitations to its use in lab experiments. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is relatively insoluble in aqueous solutions, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research and development of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone may also be modified to improve its solubility and bioavailability in vivo. Additionally, its potential as a therapeutic agent for various inflammatory and tumor-related diseases should be investigated further.
Conclusion:
In conclusion, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by the reaction of the resulting product with propylthiol and 2-chloro-4,5-dimethoxybenzoyl chloride. The final product is obtained through the reaction of the intermediate product with ammonium acetate.
Scientific Research Applications
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has demonstrated potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in various cell types. In vivo studies have also shown its potential as an anti-tumor agent in animal models.
properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-11-23-17-19-15-8-6-5-7-14(15)16(21)20(17)13-9-10-22-18(2,3)12-13/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGAKGBHTFSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCOC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

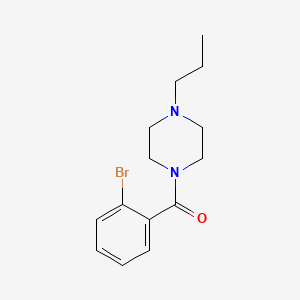
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)
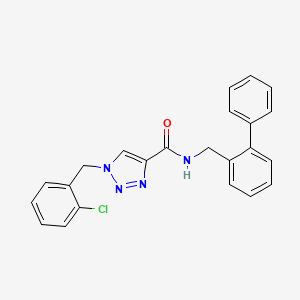
![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)
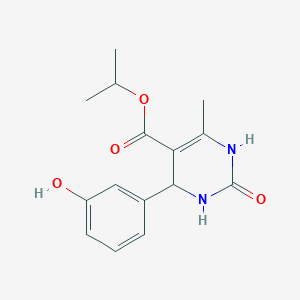
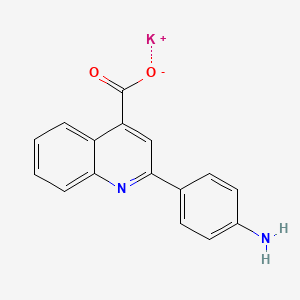
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)